molecular formula C15H18N2 B193203 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) CAS No. 120511-72-0

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Cat. No.: B193203
CAS No.: 120511-72-0
M. Wt: 226.32 g/mol
InChI Key: SJECEXNMZXMXNE-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJECEXNMZXMXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581005
Record name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120511-72-0
Record name 3,5-Bis(2-cyanoprop-2-yl)toluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120511-72-0
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Record name Anastrozole 5-methyl analog
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Record name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
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Record name alpha-1,alpha-1,alpha-3,alpha-3,5-pentamethyl-1,3-benzenediacetonitrile
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Record name 1,3-Benzenediacetonitrile, α1,α1,α3,α3,5-pentamethyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.819
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Record name ANASTROZOLE 5-METHYL ANALOG
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) in pharmaceutical research?

A1: While not a pharmaceutical itself, 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) has been identified as an impurity in the active pharmaceutical ingredient (API) of Anastrozole. [] This discovery highlights the importance of comprehensive impurity profiling in drug development to ensure the safety and efficacy of pharmaceutical products.

Q2: What do we know about the structure of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)?

A2: This compound, also known as 1,3-Bis(2-cyanopropan-2-yl)-5-methylbenzene, possesses distinct structural features. Its molecular formula is C15H18N2, and its molecular weight is 226.32 g/mol. [] Spectroscopic analyses, including UV-Vis spectroscopy, reveal an absorption peak at 212 nm, indicative of a π–π* transition. [] X-ray crystallography studies further reveal that the molecule exhibits a dihedral angle of 26.2° between the benzene ring and the nitrile group. [] This information provides valuable insights into the compound's conformation and potential interactions.

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